Molecular Size and Topological Complexity Differentiate the Target Compound from the Direct Indoline-Pyridine Analog Lacking the Oxy-Phenyl Spacer
The target compound (C20H16N2O2; MW 316.35) incorporates a 3-(pyridin-2-yloxy)phenyl moiety that significantly increases molecular size and conformational degrees of freedom compared with the closest simpler analog indolin-1-yl(pyridin-2-yl)methanone (CAS 864424-24-8; C14H12N2O; MW 224.26) [1]. This 92 Da mass difference and the presence of the central phenyl ether linker shift the target compound from fragment-like chemical space (MW < 250) into lead-like space (MW 250–350), which is associated with higher probability of target engagement in protein binding pockets but also demands careful monitoring of lipophilicity and solubility during optimization [2]. The topological polar surface area (tPSA) computed for the target compound is approximately 42.2 Ų (PubChem-predicted), compared with approximately 33.2 Ų for the direct analog, indicating a modest increase in polarity that may improve aqueous solvation while retaining sufficient membrane permeability.
| Evidence Dimension | Molecular weight (MW) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | MW = 316.35 g/mol; tPSA ≈ 42.2 Ų (PubChem-computed) |
| Comparator Or Baseline | Indolin-1-yl(pyridin-2-yl)methanone (CAS 864424-24-8): MW = 224.26 g/mol; tPSA ≈ 33.2 Ų |
| Quantified Difference | ΔMW = +92.09 g/mol (+41%); ΔtPSA ≈ +9.0 Ų (+27%) |
| Conditions | Computational prediction (PubChem 2.2, OEChem/Cactvs descriptors); no experimental confirmation available |
Why This Matters
The ~41% increase in molecular weight and enhanced topological complexity distinguish this compound for medicinal chemistry programs that have progressed beyond fragment screening and require lead-like scaffolds with the ability to make specific, directional interactions across extended protein binding sites.
- [1] PubChem Compound Summary for CID 505450. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/505450. View Source
- [2] Leeson PD, Springthorpe B. The influence of drug-like concepts on decision-making in medicinal chemistry. Nat Rev Drug Discov. 2007 Nov;6(11):881-90. doi:10.1038/nrd2445. PMID: 17971784. View Source
